molecular formula C11H11ClF3N3O2 B1443051 (5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1311315-16-8

(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No. B1443051
M. Wt: 309.67 g/mol
InChI Key: XXHAMDXAVCGBAP-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities .


Molecular Structure Analysis

The InChI code for the compound is 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H . This indicates that the compound has a molecular weight of 149.58 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : This compound is a type of 1,2,4-oxadiazole, which are often synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Methods of Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
    • Results or Outcomes : The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

    Scientific Field: Cancer Research

    • Application : Compounds with the 1,2,4-oxadiazole structure have been synthesized and screened for anticancer activity .
    • Methods of Application : The newly synthesized compounds were screened for the anticancer activity .
    • Results or Outcomes : The results of these screenings are not specified in the source .
  • Scientific Field: Anti-Infective Agents
    • Application : Compounds with the 1,2,4-oxadiazole structure have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Methods of Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
    • Results or Outcomes : The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .
  • Scientific Field: Anti-Infective Agents
    • Application : Compounds with the 1,2,4-oxadiazole structure have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Methods of Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
    • Results or Outcomes : The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of 1,2,4-oxadiazoles, it could be interesting to explore its potential in pharmaceutical or agrochemical contexts .

properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2.ClH/c1-6-16-10(17-19-6)9(15)7-4-2-3-5-8(7)18-11(12,13)14;/h2-5,9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHAMDXAVCGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 2
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 3
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 4
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 5
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 6
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride

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